Ethyl 2-(3-chlorophenyl)acetate
Overview
Description
Ethyl 2-(3-chlorophenyl)acetate is a chemical compound with the CAS Number: 14062-29-4 . It has a molecular weight of 198.65 . The compound is in liquid form .
Synthesis Analysis
The synthesis of this compound involves a reaction with lithium diisopropylamide (LDA) in a solution of tetrahydrofuran/hexamethylphosphoramide (THF/HMPA). The reaction mixture is stirred at -78°C for 45 minutes, then treated with a solution of iodomethylcyclopentane .Molecular Structure Analysis
The molecular formula of this compound is C10H11ClO2 . The structure includes a chlorophenyl group attached to an acetate group via an ethyl linker .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a high gastrointestinal absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 2.61, indicating its lipophilicity . Its water solubility is 0.25 mg/ml .Scientific Research Applications
Advanced Oxidation Processes for Wastewater Treatment
Studies on the degradation of organic pollutants in wastewater treatment have identified various transient products formed during the mineralization process using advanced oxidation processes. For instance, the use of Fe3+-catalyzed hydrogen peroxide, either in the dark or under UV light, has been explored for the breakdown of complex organic compounds, yielding smaller and potentially less harmful products. Although not directly related to Ethyl 2-(3-chlorophenyl)acetate, similar studies highlight the potential for using related organic intermediates in environmental remediation efforts, such as in the transformation of 2,4-dichlorophenoxyacetic acid to less complex molecules like 2,4-dichlorophenol and others, thereby contributing to cleaner water systems (Yunfu. Sun & J. Pignatello, 1993).
Corrosion Inhibition
Research into the inhibition efficiencies of various compounds as corrosion inhibitors is vital for protecting materials in aggressive environments. Quantum chemical calculations based on Density Functional Theory (DFT) have been performed on several compounds, including quinoxalines, to determine their efficiency as corrosion inhibitors for metals such as copper in acidic media. This research suggests that derivatives of this compound could be explored for their potential in corrosion inhibition, as the relationship between molecular structure and inhibition efficiency is crucial for developing more effective inhibitors (A. Zarrouk et al., 2014).
Solvent Applications in Organic Synthesis
The solubility of organic compounds in various solvents under different temperature conditions is fundamental for optimizing reaction conditions in organic synthesis. Research on the solubility of 2,3,4,5-tetrabromothiophene, for instance, provides insights into how ethyl acetate and other solvents can be utilized to improve the efficiency of recrystallization processes in synthetic chemistry. Such studies imply that this compound, with its unique properties, could find applications in the synthesis and purification of complex organic molecules, thereby aiding in the development of new pharmaceuticals, polymers, and other valuable chemicals (Kai Wang et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 2-(3-chlorophenyl)acetate is a bioactive aromatic compound It’s known that bioactive aromatic compounds can bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
It’s known that bioactive aromatic compounds can influence a wide range of biochemical pathways . The downstream effects of these pathways could potentially lead to the observed biological activities of this compound.
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that this compound could have good bioavailability.
Result of Action
Similar compounds have been found to exhibit various biological activities , suggesting that this compound could have similar effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
Ethyl 2-(3-chlorophenyl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a CYP1A2 inhibitor . This interaction suggests that this compound can influence the metabolism of other compounds that are substrates of CYP1A2. Additionally, its high gastrointestinal absorption and blood-brain barrier permeability indicate its potential for systemic biochemical effects .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a CYP1A2 inhibitor can lead to altered gene expression and metabolic pathways in cells that express this enzyme . The compound’s ability to permeate the blood-brain barrier also suggests potential effects on neuronal cells and brain function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. As a CYP1A2 inhibitor, it binds to the active site of the enzyme, preventing the metabolism of its substrates . This inhibition can lead to increased levels of certain compounds in the body, affecting various physiological processes. Additionally, its lipophilicity and ability to permeate cell membranes facilitate its interaction with intracellular targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound is relatively stable, with a high bioavailability score
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and altered metabolic pathways. At higher doses, it may cause toxic or adverse effects. For instance, its role as a CYP1A2 inhibitor suggests that high doses could lead to the accumulation of toxic metabolites
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP1A2, influencing the metabolism of other compounds . This interaction can affect metabolic flux and metabolite levels in the body. Additionally, its high gastrointestinal absorption and blood-brain barrier permeability suggest that it can be distributed to various tissues and organs, impacting multiple metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s high lipophilicity and ability to permeate cell membranes facilitate its transport across biological barriers . It is not a substrate for P-glycoprotein, which suggests that it can accumulate in tissues without being actively effluxed . This property is crucial for its distribution within the body and its potential effects on various tissues.
Subcellular Localization
The subcellular localization of this compound is determined by its physicochemical properties and interactions with cellular components. Its lipophilicity allows it to integrate into cell membranes and potentially localize within specific organelles . The compound’s interaction with enzymes such as CYP1A2 suggests that it may be localized in the endoplasmic reticulum, where these enzymes are typically found
Properties
IUPAC Name |
ethyl 2-(3-chlorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNHJHHDMDGTGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429056 | |
Record name | ethyl 2-(3-chlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14062-29-4 | |
Record name | ethyl 2-(3-chlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(3-chlorophenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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